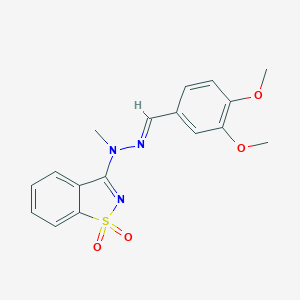![molecular formula C21H14O4S B327171 METHYL 3-(5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B327171.png)
METHYL 3-(5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate is a complex organic compound that features a benzothiophene core, a furan ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the benzothiophene or furan rings, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Methyl 3-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate its interactions with various biological targets.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of METHYL 3-(5-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, the benzothiophene core may interact with DNA or proteins, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: These compounds share the benzofuran core and have similar biological activities, such as antimicrobial properties.
Indole Derivatives: Indole compounds also feature a fused aromatic ring system and are known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
Methyl 3-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate is unique due to its combination of a benzothiophene core with a furan ring and a benzoate ester. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H14O4S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
methyl 3-[5-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C21H14O4S/c1-24-21(23)14-6-4-5-13(11-14)17-10-9-15(25-17)12-19-20(22)16-7-2-3-8-18(16)26-19/h2-12H,1H3/b19-12- |
Clé InChI |
XOXUDDMFGQEKSP-UNOMPAQXSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3 |
SMILES isomérique |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)C4=CC=CC=C4S3 |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclopentyl-5-{[1-(3-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327091.png)
![3-cyclopentyl-5-({1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327093.png)
![3-cyclopentyl-5-({1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327094.png)
![4-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B327098.png)
![2-[(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B327099.png)
![3-cyclopentyl-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327101.png)
![3-cyclopentyl-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327103.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3-nitrobenzoate](/img/structure/B327105.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3-nitrobenzoate](/img/structure/B327106.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate](/img/structure/B327107.png)

![ethyl 2-({1-[4-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327109.png)
![ethyl 2-[(4-methoxy-1-naphthyl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327110.png)
